Cas no 844694-83-3 (4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine)

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine structure
844694-83-3 structure
Product Name:4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine
CAS-Nr.:844694-83-3
MF:C17H25NO2
MW:275.38590502739
MDL:MFCD18379394
CID:989400
PubChem ID:11687711
Update Time:2025-05-20

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
    • 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
    • 4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine
    • 4-[(2,3-Dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine (ACI)
    • 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane
    • MDL: MFCD18379394
    • Inchi: 1S/C17H25NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h10-13,18H,3-9H2,1-2H3
    • InChI-Schlüssel: RNBBLVXYZVHLNP-UHFFFAOYSA-N
    • Lächelt: O(C)C1C(OC)=CC2CC(CC3CCNCC3)CC=2C=1

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
A2B Chem LLC
AH56531-2.5g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
2.5g
$1390.00 2024-04-19
A2B Chem LLC
AH56531-5g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
5g
$2039.00 2024-04-19
A2B Chem LLC
AH56531-10g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
10g
$3007.00 2024-04-19
A2B Chem LLC
AH56531-50mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
50mg
$197.00 2024-04-19
A2B Chem LLC
AH56531-100mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
100mg
$275.00 2024-04-19
A2B Chem LLC
AH56531-250mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
250mg
$378.00 2024-04-19
A2B Chem LLC
AH56531-500mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
500mg
$574.00 2024-04-19
A2B Chem LLC
AH56531-1g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
1g
$726.00 2024-04-19
Enamine
EN300-24120705-0.05g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95.0%
0.05g
$153.0 2025-02-19
Enamine
EN300-24120705-0.1g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95.0%
0.1g
$228.0 2025-02-19

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt
1.2 5 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  20 d, 30 atm, 65 °C
Referenz
Novel Donepezil-Based Inhibitors of Acetyl- and Butyrylcholinesterase and Acetylcholinesterase-Induced β-Amyloid Aggregation
Camps, Pelayo; et al, Journal of Medicinal Chemistry, 2008, 51(12), 3588-3598

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium ,  Water Solvents: Methanol ;  7 d, 30 atm, 65 °C
Referenz
Multigram synthesis and in vivo efficacy studies of a novel multitarget anti-Alzheimer's compound
Sola, Irene; et al, Molecules, 2015, 20(3), 4492-4515

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 d, 28 atm, 65 °C
Referenz
Novel Donepezil-Based Inhibitors of Acetyl- and Butyrylcholinesterase and Acetylcholinesterase-Induced β-Amyloid Aggregation
Camps, Pelayo; et al, Journal of Medicinal Chemistry, 2008, 51(12), 3588-3598

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  6 h, reflux
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium ,  Water Solvents: Methanol ;  7 d, 30 atm, 65 °C
Referenz
Multigram synthesis and in vivo efficacy studies of a novel multitarget anti-Alzheimer's compound
Sola, Irene; et al, Molecules, 2015, 20(3), 4492-4515

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt; 5 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt
2.2 5 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ,  Ethyl acetate ;  rt; 6 h, rt
2.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt; 5 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
2.1 Solvents: Tetrahydrofuran ,  Ethyl acetate ;  rt; 6 h, rt
3.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux; reflux → rt
3.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt; 5 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Raw materials

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Preparation Products

Empfohlene Lieferanten
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
NewCan Biotech Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
NewCan Biotech Limited
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.